molecular formula C20H21NO4S2 B2563383 3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide CAS No. 2034263-24-4

3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide

Cat. No.: B2563383
CAS No.: 2034263-24-4
M. Wt: 403.51
InChI Key: GLLGVBASAYTMTL-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide is a complex organic compound that features a benzenesulfonyl group and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness of the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide apart is its unique combination of a benzenesulfonyl group and a benzothiophene moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c1-20(23,18-13-15-7-5-6-10-17(15)26-18)14-21-19(22)11-12-27(24,25)16-8-3-2-4-9-16/h2-10,13,23H,11-12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLGVBASAYTMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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